4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide
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Overview
Description
4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a pyrazine and an azetidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids
Chemical Reactions Analysis
4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with aryl or heteroaryl boronic acids to form various derivatives.
Scientific Research Applications
4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
4-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: This compound has similar structural features but differs in the substituents on the thiophene ring.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds are synthesized via Suzuki cross-coupling reactions and have different aryl groups attached to the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-4-11(19-8-9)13(18)16-10-6-17(7-10)12-5-14-2-3-15-12/h2-5,8,10H,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMONSMWJPVPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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